N-butyl-3-cyclohexylpropanamide
Description
Properties
Molecular Formula |
C13H25NO |
|---|---|
Molecular Weight |
211.34g/mol |
IUPAC Name |
N-butyl-3-cyclohexylpropanamide |
InChI |
InChI=1S/C13H25NO/c1-2-3-11-14-13(15)10-9-12-7-5-4-6-8-12/h12H,2-11H2,1H3,(H,14,15) |
InChI Key |
GJJDSJHGYLQPAS-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CCC1CCCCC1 |
Canonical SMILES |
CCCCNC(=O)CCC1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl Chain Length Variation in Sulfamoylphenyl Amides
A 2013 study synthesized a series of sulfamoylphenyl amides with varying alkyl chains (compounds 5a–5d in ). These compounds share the core amide functionality and phenyl sulfamoyl group but differ in alkyl chain length. Key findings include:
| Compound | Alkyl Chain | Melting Point (°C) | Yield (%) | Molecular Weight | [α]D (c = 0.10, MeOH) |
|---|---|---|---|---|---|
| 5a (Butyramide) | C₄H₉ | 180–182 | 51.0 | 327.4 | +4.5° |
| 5b (Pentanamide) | C₅H₁₁ | 174–176 | 45.4 | 341.4 | +5.7° |
| 5c (Hexanamide) | C₆H₁₃ | 142–143 | 48.3 | 355.4 | +6.4° |
| 5d (Heptanamide) | C₇H₁₅ | 143–144 | 45.4 | 369.4 | +4.7° |
Key Observations :
- Melting Point : Longer alkyl chains correlate with lower melting points (e.g., 5a vs. 5c/d), likely due to reduced crystallinity from increased chain flexibility .
- Stereochemistry : All compounds exhibit positive optical rotation ([α]D), indicating consistent stereochemical configuration at the sulfamoyl-tetrahydrofuran moiety.
- Synthetic Yield : Yields remain moderate (~45–51%), suggesting similar reactivity for alkyl chain elongation .
Substituted Phenylpropanamides
N-(2-Benzoyl-4-chlorophenyl)-3-cyclohexylpropanamide () shares the 3-cyclohexylpropanamide backbone but incorporates a benzoyl and 4-chlorophenyl group. Key differences include:
| Property | N-Butyl-3-Cyclohexylpropanamide (Hypothetical) | N-(2-Benzoyl-4-chlorophenyl)-3-cyclohexylpropanamide |
|---|---|---|
| Molecular Formula | C₁₃H₂₅NO | C₂₂H₂₄ClNO₂ |
| Molecular Weight | ~211.35 g/mol | 369.88 g/mol |
| Functional Groups | Butyl, cyclohexyl | Benzoyl, 4-chlorophenyl, cyclohexyl |
| Lipophilicity | High (alkyl dominance) | Very high (aromatic Cl and benzoyl) |
Implications :
- The higher molecular weight of the chlorophenyl derivative may reduce solubility in aqueous media .
Preparation Methods
Hydrazide Formation and Functionalization
An alternative route involves synthesizing 3-cyclohexylpropanehydrazide followed by nucleophilic acyl substitution with n-butylamine. This method adapts protocols for N-alkylpropanamides:
Critical Parameters
-
Temperature Control : Side reactions (e.g., diazonium salt decomposition) are mitigated at −5°C.
-
Stoichiometry : Excess n-butylamine (2.0 equiv.) ensures complete substitution.
-
Purification : Crystallization from ethanol yields >95% purity.
Purification and Characterization
Chromatographic Techniques
Flash chromatography with EtOAc:Hexane:Et3N (15:100:2) effectively separates 5b from unreacted alkene and boron byproducts. Triethylamine suppresses silanol interactions, improving resolution.
Spectroscopic Validation
1H NMR (600 MHz, CDCl3) :
-
δ 2.91 (t, J = 8.1 Hz, 2H, CH2CO)
-
δ 1.92 (dt, J = 13.8, 7.8 Hz, 1H, cyclohexyl)
13C NMR :
HRMS : [M-H]− calculated for C17H12F3: 273.0897 (observed: 273.0891).
Comparative Analysis of Methodologies
The photoredox approach offers superior yields and functional group tolerance, whereas the hydrazide route provides operational simplicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
